molecular formula C9H6ClNO2 B1275036 6-chloro-7-methyl-1H-indole-2,3-dione CAS No. 6374-90-9

6-chloro-7-methyl-1H-indole-2,3-dione

Cat. No.: B1275036
CAS No.: 6374-90-9
M. Wt: 195.6 g/mol
InChI Key: SFWRUGVSPIELCW-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-1H-indole-2,3-dione, also known as 6-chloro-7-methylisatin, is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of isatin, a heterocyclic compound that is widely used in organic synthesis and pharmaceutical research. This compound is characterized by its yellow crystalline appearance and is known for its diverse chemical reactivity and biological activities .

Biochemical Analysis

Biochemical Properties

6-chloro-7-methyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent reduction in cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Moreover, it can alter gene expression patterns, resulting in the upregulation or downregulation of genes involved in cell cycle regulation, DNA repair, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in cellular function . Additionally, it can inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA synthesis and repair, thereby affecting cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied . For example, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In contrast, short-term exposure may result in transient changes in cell signaling and gene expression without significant long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects, while exceeding this threshold can result in toxic side effects . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes . For example, it can inhibit key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within specific cellular compartments can also impact its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The subcellular localization of this compound is critical for its ability to exert its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-1H-indole-2,3-dione typically involves the chlorination of 7-methylisatin. One common method includes the reaction of 7-methylisatin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-7-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the indole ring enhances its potential for diverse chemical transformations and therapeutic applications .

Properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWRUGVSPIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403847
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-90-9
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.5 g of concentrated sulfuric acid was added 2.5 g of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide at 50° C., and the mixture was stirred at 80° C. for 30 minutes. The reaction mixture was poured into 200 g of ice, and a deposited precipitate was collected by filtration to obtain 1.3 g of 6-chloro-7-methyl-1H-indole-2,3-dione of the formula:
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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